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Compound of Interest

Compound Name: Methyl 4-cyano-2-fluorobenzoate

Cat. No.: B174297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Summary
This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, and synthesis of Methyl 4-cyano-2-fluorobenzoate. This

compound is a key intermediate in the synthesis of various pharmaceuticals and functional

materials. This document summarizes its key identifiers, presents available spectral data, and

details an experimental protocol for its preparation.

Molecular Structure and Identifiers
Methyl 4-cyano-2-fluorobenzoate is an aromatic compound characterized by a benzene ring

substituted with a methyl ester, a cyano group, and a fluorine atom. The relative positions of

these functional groups are crucial for its reactivity and utility in organic synthesis.
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Identifier Value

IUPAC Name methyl 4-cyano-2-fluorobenzoate

CAS Number 127510-96-7[1]

Molecular Formula C₉H₆FNO₂[1]

Molecular Weight 179.15 g/mol [1]

SMILES String C(OC)(=O)C1=CC=C(F)C=C1C#N[1]

InChI Key BCYCPVRVZPDHEC-UHFFFAOYSA-N[1]

Physicochemical Properties
The physical and chemical properties of Methyl 4-cyano-2-fluorobenzoate are tabulated

below. These properties are essential for its handling, storage, and application in chemical

reactions.

Property Value Source

Appearance White to off-white solid [1]

Melting Point 92-93 °C [1]

Boiling Point 293.3±25.0 °C (Predicted) [1]

Storage
Sealed in dry, Room

Temperature
[1]

Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of

Methyl 4-cyano-2-fluorobenzoate.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
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Chemical Shift
(δ)

Multiplicity
Coupling
Constant (J)

Integration Assignment

8.18 ppm dd 9.0, 5.5 Hz 1H Aromatic H

7.50 ppm dd 8.0, 2.5 Hz 1H Aromatic H

7.38 ppm m 1H Aromatic H

4.01 ppm s 3H -OCH₃

Solvent: CDCl₃,

Frequency: 500

MHz[1]

Note: Further detailed ¹³C NMR, IR, and Mass Spectrometry data for Methyl 4-cyano-2-
fluorobenzoate is not readily available in the public domain. The following sections on these

techniques are based on general principles and data for structurally related compounds.

¹³C NMR Spectroscopy (Predicted)
Predicting the ¹³C NMR spectrum can offer insights into the carbon framework of the molecule.

Aromatic carbons typically appear in the 110-160 ppm range. The carbonyl carbon of the ester

group is expected at the lower field end of the spectrum (around 160-170 ppm), while the

methyl carbon of the ester will be significantly upfield. The carbon of the cyano group usually

appears in the 115-125 ppm region.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is useful for identifying the functional groups present in a molecule. For

Methyl 4-cyano-2-fluorobenzoate, the following characteristic absorption bands are expected:

C≡N stretch: A sharp, medium-intensity band around 2230 cm⁻¹.

C=O stretch (ester): A strong, sharp band around 1720-1740 cm⁻¹.

C-O stretch (ester): A strong band in the 1250-1300 cm⁻¹ region.

C-F stretch: A strong band in the 1000-1100 cm⁻¹ region.
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Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H stretch (-OCH₃): Medium bands just below 3000 cm⁻¹.

Mass Spectrometry (Predicted)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments. For Methyl 4-cyano-2-fluorobenzoate, the molecular ion peak [M]⁺ would be

observed at m/z = 179. Common fragmentation patterns for esters include the loss of the

alkoxy group (-OCH₃, M-31) and the loss of the carboalkoxy group (-COOCH₃, M-59).

Experimental Protocols
Two primary synthetic routes for Methyl 4-cyano-2-fluorobenzoate have been identified.

Synthesis from Methyl 2-chloro-4-fluorobenzoate[1]
This method involves a cyanation reaction using copper(I) cyanide.

Materials:

Methyl 2-chloro-4-fluorobenzoate (10.0 g, 53.0 mmol)

Copper(I) cyanide (5.22 g, 58.3 mmol)

2-Methylpyrrolidone (30 mL)

Sodium cyanide (3.00 g, 61.2 mmol)

Water

Ethyl acetate

Sodium sulfate

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b174297?utm_src=pdf-body
https://www.benchchem.com/product/b174297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To a 100-mL single-necked round-bottomed flask equipped with a magnetic stirrer, add

methyl 2-chloro-4-fluorobenzoate, copper(I) cyanide, and 2-methylpyrrolidone after purging

with nitrogen.

Heat the reaction mixture at 195 °C for 1.5 hours.

Cool the mixture to room temperature and pour it into 600 mL of water.

Filter the resulting suspension and wash the filter cake with 100 mL of water.

Add a solution of sodium cyanide (3.00 g in 110 mL of water) to the resulting solid and stir at

room temperature for 50 minutes.

Add 500 mL of ethyl acetate and separate the layers.

Extract the aqueous phase with ethyl acetate (2 x 10 mL).

Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the resulting residue by flash chromatography to afford the target product.

Synthesis from 4-cyano-2-fluorobenzoic acid[2]
This method involves the esterification of the corresponding carboxylic acid.

Materials:

4-cyano-2-fluorobenzoic acid

N,N-dimethylformamide (DMF)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Methyl iodide

Ethyl acetate

Water
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Anhydrous magnesium sulfate

Procedure:

In a 25 mL two-necked flask, dissolve 4-cyano-2-fluorobenzoic acid in 10 mL of N,N-

dimethylformamide.

At 0 °C, slowly add a solution of the condensing agent DBU in N,N-dimethylformamide and

stir for 30 minutes.

Slowly add methyl iodide dropwise at 0 °C.

After the addition is complete, warm the reaction to room temperature.

Monitor the reaction progress by thin-layer chromatography.

Upon completion, add ethyl acetate and wash with water 3 to 4 times.

Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate to obtain

the product.

Logical Relationships and Workflows
The following diagrams illustrate the key relationships and a general synthesis workflow.
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Methyl 4-cyano-2-fluorobenzoate

IUPAC Name:
methyl 4-cyano-2-fluorobenzoate

CAS Number:
127510-96-7

SMILES:
C(OC)(=O)C1=CC=C(F)C=C1C#N

InChI Key:
BCYCPVRVZPDHEC-UHFFFAOYSA-N
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Caption: Key molecular identifiers for Methyl 4-cyano-2-fluorobenzoate.
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Starting Materials

Methyl 2-chloro-4-fluorobenzoate

Synthesis Reaction
(e.g., Cyanation or Esterification)

4-cyano-2-fluorobenzoic acid

Reaction Workup
(Extraction, Washing)

Purification
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Methyl 4-cyano-2-fluorobenzoate
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Caption: General workflow for the synthesis of Methyl 4-cyano-2-fluorobenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-cyano-2-
fluorobenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b174297#methyl-4-cyano-2-fluorobenzoate-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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